[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13430131
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
![[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid -](/images/structure/VC13430131.png)
Specification
Molecular Formula | C9H13NO2S |
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Molecular Weight | 199.27 g/mol |
IUPAC Name | 2-[methyl-[(3-methylthiophen-2-yl)methyl]amino]acetic acid |
Standard InChI | InChI=1S/C9H13NO2S/c1-7-3-4-13-8(7)5-10(2)6-9(11)12/h3-4H,5-6H2,1-2H3,(H,11,12) |
Standard InChI Key | WOQYPQCQMBPRPD-UHFFFAOYSA-N |
SMILES | CC1=C(SC=C1)CN(C)CC(=O)O |
Canonical SMILES | CC1=C(SC=C1)CN(C)CC(=O)O |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Structural Features
[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid (IUPAC name: 2-[methyl(3-methylthiophen-2-ylmethyl)amino]acetic acid) is a substituted glycine derivative. Its structure integrates:
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A thiophene ring substituted with a methyl group at the 3-position.
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A methylamino group bonded to the thiophene’s 2-methyl position.
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An acetic acid moiety linked to the nitrogen atom.
The molecular formula is C₁₀H₁₃NO₂S, with a calculated molecular weight of 227.28 g/mol . The presence of the thiophene ring, a sulfur-containing heterocycle, confers unique electronic properties, while the methyl and acetic acid groups enhance hydrophilicity and potential bioactivity.
Synonyms and Registry Identifiers
While no CAS registry number is explicitly listed for this compound in the provided sources, closely related analogs include:
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[(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid (CAS 656814-94-7, C₈H₁₁NO₂S) .
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[Cyclopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid (CAS 1353960-49-2, C₁₁H₁₅NO₂S).
These analogs highlight variability in the N-substituent (methyl vs. cyclopropyl) and its impact on molecular weight and steric effects.
Synthesis and Physicochemical Properties
Synthetic Pathways
Although no direct synthesis protocol for [Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid is documented, analogous compounds suggest plausible routes:
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Mannich Reaction: Condensation of 3-methylthiophene-2-carbaldehyde with methylamine and glycine derivatives under acidic conditions .
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Reductive Amination: Reaction of 3-methylthiophene-2-methylamine with methyl glyoxylate, followed by hydrolysis to the carboxylic acid.
Physicochemical Characteristics
Key properties inferred from structural analogs include:
The acetic acid moiety enhances water solubility, while the thiophene ring contributes to π-π stacking interactions in biological systems .
Biological Activities of Structural Analogs
Stress-Protective Effects
In vivo studies on related compounds revealed:
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Reduced immobility time in forced swim tests, suggesting anxiolytic properties.
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Normalization of superoxide dismutase (SOD) and catalase levels in liver homogenates under stress conditions .
Hypothesized Pharmacological Applications
Neuroprotective Agents
The compound’s ability to modulate oxidative stress markers positions it as a candidate for neurodegenerative disease research. Thiophene-based analogs have shown:
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Inhibition of acetylcholinesterase (AChE) in silico models.
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Enhanced blood-brain barrier permeability due to moderate logP values.
Antimicrobial Activity
Structural motifs common to thiophene derivatives correlate with antibacterial effects. For instance:
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